4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide
Description
4-(3-Methylphenyl)-3-(1H-pyrrol-1-yl)-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene core substituted with a pyrrole ring, a 3-methylphenyl group, and a thiophen-2-ylmethyl carboxamide side chain. Thiophene-carboxamides are frequently explored in medicinal chemistry due to their structural diversity and pharmacological relevance, including applications as enzyme inhibitors or receptor modulators .
Properties
IUPAC Name |
4-(3-methylphenyl)-3-pyrrol-1-yl-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2OS2/c1-15-6-4-7-16(12-15)18-14-26-20(19(18)23-9-2-3-10-23)21(24)22-13-17-8-5-11-25-17/h2-12,14H,13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXRJDJWFUWLFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide , with the molecular formula C21H18N2OS2 and a molecular weight of 378.51 g/mol, is a thiophene-based derivative that has garnered interest for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Antiviral Activity
Recent studies have indicated that compounds similar to This compound exhibit significant antiviral properties. For instance, a related compound demonstrated an EC50 value of approximately 0.20 μM against certain viral targets, suggesting that structural modifications in the thiophene and pyrrole moieties can enhance antiviral efficacy .
Antibacterial Activity
Research has shown that derivatives containing pyrrole and thiophene rings possess antibacterial activity against various strains of bacteria. The minimum inhibitory concentration (MIC) for some derivatives was found to be as low as 3.12 μg/mL against Staphylococcus aureus, indicating strong antibacterial potential . The mechanism often involves the disruption of bacterial cell wall synthesis, which is critical for bacterial survival.
Study on Antiviral Efficacy
In a study published in MDPI, a series of thiophene derivatives were assessed for their antiviral activity against tobacco mosaic virus (TMV). The compound exhibited improved binding affinity and biological activity compared to traditional antiviral agents .
Study on Antibacterial Properties
Another investigation focused on the antibacterial properties of pyrrole-based compounds. The study highlighted that specific substitutions on the pyrrole ring significantly enhanced the activity against both Gram-positive and Gram-negative bacteria. The lead compound from this series demonstrated an MIC comparable to established antibiotics like ciprofloxacin .
The biological activity of This compound is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in viral replication or bacterial cell wall synthesis.
- Receptor Modulation : It may act as an agonist or antagonist at specific biological receptors, influencing cellular signaling pathways.
- Disruption of Membrane Integrity : By integrating into lipid membranes, it could compromise membrane integrity, leading to cell lysis.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C21H18N2OS2 |
| Molecular Weight | 378.51 g/mol |
| Purity | ≥95% |
| Antiviral EC50 | ~0.20 μM |
| Antibacterial MIC | 3.12 μg/mL (S. aureus) |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-(4-Methylphenyl)-N-propyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide ()
- Structural Similarities : Both compounds possess a thiophene-2-carboxamide backbone with a pyrrol-1-yl group at position 3 and a methylphenyl substituent at position 3.
- Key Differences :
- Substituent Position : The methyl group on the phenyl ring is at the para position (4-methylphenyl) in this compound versus meta (3-methylphenyl) in the target.
- Amide Side Chain : A propyl group replaces the thiophen-2-ylmethyl group in the target.
- The aliphatic propyl chain likely increases lipophilicity compared to the aromatic thiophen-2-ylmethyl group, affecting membrane permeability and metabolic stability .
1-(3-(1H-Pyrrol-1-yl)thiophen-2-yl)-N-(4-chlorobenzyl)-N-(pyridin-3-ylmethyl)methanamine (Compound 19, )
- Structural Similarities : Contains a thiophene-pyrrole core and aromatic substituents.
- Key Differences :
- Backbone : Methanamine linker instead of a carboxamide.
- Substituents : 4-Chlorobenzyl and pyridinylmethyl groups replace the 3-methylphenyl and thiophen-2-ylmethyl groups.
- The pyridine ring introduces basicity, which may influence solubility and pharmacokinetics .
SAG Derivatives ()
- Example: 3-Chloro-N-[4-(methylamino)cyclohexyl]-N-[3-(pyridin-4-yl)benzyl]benzo[b]thiophene-2-carboxamide.
- Structural Similarities : Benzo[b]thiophene-carboxamide scaffold with bulky aromatic substituents.
- Key Differences :
- Core Heterocycle : Benzo[b]thiophene (fused benzene-thiophene) versus simple thiophene in the target.
- Substituents : Cyclohexyl and pyridinylbenzyl groups enhance three-dimensional bulk.
- Implications :
Anthrax Lethal Factor Inhibitors (–5)
- Examples : N-(3-(Benzo[d]thiazol-2-yl)thiophen-2-yl) sulfonamides (Compounds 76–93).
- Structural Similarities : Thiophene-based scaffolds with heteroaromatic substituents.
- Key Differences : Sulfonamide (-SO₂NH₂) vs. carboxamide (-CONH-) functional groups.
- Implications: Sulfonamides typically exhibit stronger acidity (pKa ~10) compared to carboxamides (pKa ~17), influencing ionization state and target engagement.
Research Findings and Implications
- Substituent Position Matters : The meta vs. para methylphenyl substitution in thiophene-carboxamides can significantly alter steric and electronic profiles, impacting target selectivity .
- Heterocycle Fusion : Benzo[b]thiophene derivatives (e.g., SAG) demonstrate enhanced receptor binding compared to simpler thiophenes, but with increased synthetic complexity .
- Functional Group Trade-offs : Carboxamides offer hydrogen-bonding versatility, while sulfonamides provide stronger acidity and metabolic resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
